molecular formula C12H22BrN B13974210 8-(Bromomethyl)-2-ethyl-2-azaspiro[4.5]decane

8-(Bromomethyl)-2-ethyl-2-azaspiro[4.5]decane

Cat. No.: B13974210
M. Wt: 260.21 g/mol
InChI Key: YTAVINHJINRGDM-UHFFFAOYSA-N
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Description

8-(Bromomethyl)-2-ethyl-2-azaspiro[45]decane is a spiro compound characterized by a unique bicyclic structure where two rings are connected through a single carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Bromomethyl)-2-ethyl-2-azaspiro[4.5]decane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This method is convenient and uses commercially available reagents. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

8-(Bromomethyl)-2-ethyl-2-azaspiro[4.5]decane can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Cyclization: The spiro structure allows for potential cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

Common reagents used in these reactions include bases (for nucleophilic substitution), oxidizing agents (such as potassium permanganate), and reducing agents (such as lithium aluminum hydride). Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted spiro compounds, while oxidation reactions can produce corresponding ketones or alcohols.

Scientific Research Applications

8-(Bromomethyl)-2-ethyl-2-azaspiro[4.5]decane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(Bromomethyl)-2-ethyl-2-azaspiro[4.5]decane involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 8-(Bromomethyl)-1,4-dioxaspiro[4.5]decane
  • 8-oxa-2-azaspiro[4.5]decane

Uniqueness

8-(Bromomethyl)-2-ethyl-2-azaspiro[4.5]decane is unique due to its specific spiro structure and the presence of both bromomethyl and ethyl groups. This combination of functional groups and structural features makes it a versatile compound for various chemical transformations and applications .

Properties

Molecular Formula

C12H22BrN

Molecular Weight

260.21 g/mol

IUPAC Name

8-(bromomethyl)-2-ethyl-2-azaspiro[4.5]decane

InChI

InChI=1S/C12H22BrN/c1-2-14-8-7-12(10-14)5-3-11(9-13)4-6-12/h11H,2-10H2,1H3

InChI Key

YTAVINHJINRGDM-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC2(C1)CCC(CC2)CBr

Origin of Product

United States

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